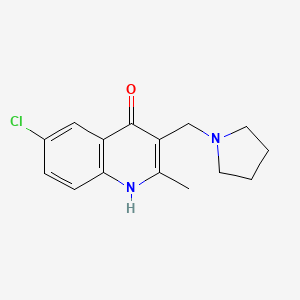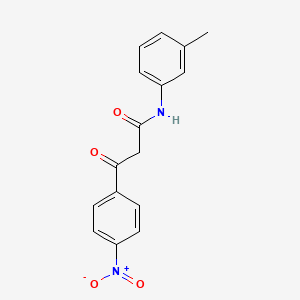![molecular formula C15H11F2N5OS B5687901 N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)
N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide, commonly known as FLT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FLT is a tetrazole-based compound that has a thioether linkage, and it is a member of the thioacetamide family.
作用機序
FLT inhibits the growth of cancer cells by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. FLT binds to the active site of thymidylate synthase and inhibits its activity, leading to the inhibition of DNA synthesis and cell growth. FLT also inhibits the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. FLT binds to beta-amyloid and prevents its aggregation, leading to the prevention of the formation of beta-amyloid plaques.
Biochemical and Physiological Effects:
FLT has been shown to have a low toxicity profile in vitro and in vivo studies. FLT has been shown to have a high binding affinity for thymidylate synthase and beta-amyloid, making it a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. FLT has also been shown to have a high selectivity for cancer cells, making it a potential anti-cancer agent with fewer side effects than traditional chemotherapy drugs.
実験室実験の利点と制限
FLT has several advantages for lab experiments. FLT is a fluorescent probe that can be used to study the binding of proteins and nucleic acids. FLT is also a radiotracer that can be used for PET imaging to study the metabolism of cancer cells. FLT has a high binding affinity for thymidylate synthase and beta-amyloid, making it a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. However, FLT has some limitations for lab experiments. FLT is a tetrazole-based compound that is unstable in acidic conditions, making it unsuitable for experiments that require acidic conditions. FLT also has a short half-life, which limits its use in long-term experiments.
将来の方向性
FLT has several potential future directions for scientific research. FLT can be used as a potential therapeutic agent for the treatment of cancer and Alzheimer's disease. FLT can also be used as a fluorescent probe to study the binding of proteins and nucleic acids. FLT can also be used as a radiotracer for PET imaging to study the metabolism of cancer cells. FLT can be modified to improve its stability and selectivity for cancer cells, making it a more effective anti-cancer agent. FLT can also be modified to improve its selectivity for beta-amyloid, making it a more effective therapeutic agent for the treatment of Alzheimer's disease.
合成法
FLT can be synthesized by the reaction of 2-fluorobenzenesulfonyl chloride with sodium azide in the presence of triethylamine to form the intermediate 2-fluorophenyl azide. The intermediate is then reacted with 2-fluorobenzaldehyde in the presence of sodium borohydride to form the corresponding hydrazine. The hydrazine is then reacted with carbon disulfide and methyl iodide to form FLT.
科学的研究の応用
FLT has been used extensively in scientific research due to its potential applications in various fields. FLT has been used as a fluorescent probe to study the binding of proteins and nucleic acids. FLT has also been used as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. FLT has been used as a radiotracer for PET imaging to study the metabolism of cancer cells. FLT has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5OS/c16-10-5-1-3-7-12(10)18-14(23)9-24-15-19-20-21-22(15)13-8-4-2-6-11(13)17/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTIABTWZQAQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B5687823.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5687825.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)

![3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5687860.png)
![(4aR*,8aR*)-2-(methylsulfonyl)-7-[4-(methylthio)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5687868.png)
![(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5687874.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B5687882.png)
![5-isobutyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687889.png)

![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5687904.png)

![N-(4-methoxy-2-methylphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5687915.png)